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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1314107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-
methoxybenzonitrile, also known as o-vanillonitrile. It covers the compound's chemical

properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its

relevance to drug development and scientific research.

Chemical Properties and Structure
2-Hydroxy-3-methoxybenzonitrile is an organic compound with the chemical formula

C₈H₇NO₂. It possesses a molecular weight of 149.15 g/mol .[1] The structure features a

benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a nitrile (-

C≡N) group at positions 2, 3, and 1, respectively.

Table 1: Physicochemical Properties of 2-Hydroxy-3-methoxybenzonitrile
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Property Value Reference

CAS Number 6812-16-4 [1]

Molecular Formula C₈H₇NO₂ [1]

Molecular Weight 149.15 g/mol [1]

Appearance Solid

IUPAC Name
2-Hydroxy-3-

methoxybenzonitrile

Synthesis of 2-Hydroxy-3-methoxybenzonitrile
A common and logical synthetic route to 2-Hydroxy-3-methoxybenzonitrile involves a two-

step process starting from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

This process first involves the formation of an oxime, followed by a dehydration reaction to yield

the nitrile.

Experimental Protocol: Two-Step Synthesis from o-
Vanillin
Step 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde oxime

A general procedure for the formation of an aldoxime from an aldehyde involves its reaction

with hydroxylamine hydrochloride.

Materials: 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), hydroxylamine hydrochloride, a

base (e.g., sodium hydroxide or pyridine), and a suitable solvent (e.g., ethanol/water

mixture).

Procedure:

Dissolve 2-hydroxy-3-methoxybenzaldehyde in the chosen solvent system.

Add a solution of hydroxylamine hydrochloride and the base to the aldehyde solution.
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The reaction mixture is typically stirred at room temperature or with gentle heating until the

reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the product, 2-Hydroxy-3-methoxybenzaldehyde oxime, can be isolated

by precipitation or extraction.

Step 2: Dehydration of 2-Hydroxy-3-methoxybenzaldehyde oxime to 2-Hydroxy-3-
methoxybenzonitrile

The dehydration of the aldoxime to the corresponding nitrile can be achieved using various

dehydrating agents.

Materials: 2-Hydroxy-3-methoxybenzaldehyde oxime, a dehydrating agent (e.g., acetic

anhydride, thionyl chloride, or a milder reagent like ferrous sulfate in DMF), and a suitable

solvent.

Procedure:

Dissolve the 2-Hydroxy-3-methoxybenzaldehyde oxime in an appropriate solvent.

Add the dehydrating agent to the solution. The reaction conditions (temperature and time)

will depend on the chosen reagent. For instance, refluxing with anhydrous ferrous sulfate

in DMF has been shown to be effective for converting various aldehydes to nitriles in a

one-pot synthesis.[2]

The reaction progress is monitored by TLC.

After the reaction is complete, the 2-Hydroxy-3-methoxybenzonitrile is isolated through

workup and purification, which may involve extraction and chromatography.

2-Hydroxy-3-methoxybenzaldehyde
(o-Vanillin) 2-Hydroxy-3-methoxybenzaldehyde oxime

Hydroxylamine
Hydrochloride, Base 2-Hydroxy-3-methoxybenzonitrile

Dehydrating Agent
(e.g., FeSO4, Acetic Anhydride)
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Synthesis of 2-Hydroxy-3-methoxybenzonitrile.
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Spectroscopic Data
Detailed experimental spectroscopic data for 2-Hydroxy-3-methoxybenzonitrile is not readily

available in the public domain. However, based on the known chemical shifts of related

compounds, the following are predicted spectroscopic characteristics.

Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-Hydroxy-3-methoxybenzonitrile in CDCl₃ is expected to

show signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl

proton. The aromatic protons will likely appear as a multiplet in the range of δ 6.8-7.5 ppm. The

methoxy group protons would be a singlet around δ 3.9 ppm. The phenolic hydroxyl proton will

likely be a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The nitrile

carbon is expected to have a chemical shift in the range of 115-120 ppm. The aromatic carbons

will appear in the δ 110-160 ppm region, with the carbons attached to the oxygen atoms (C-OH

and C-OCH₃) being the most downfield. The methoxy carbon will have a signal around δ 56

ppm.

Predicted FT-IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands for the functional

groups present:

A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹.

A C≡N stretching band for the nitrile group around 2220-2260 cm⁻¹.

C-O stretching bands for the ether and phenol groups in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching bands.

Predicted Mass Spectrum
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In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 149. Common

fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy

group to give a fragment at m/z = 134, and potentially the loss of a hydrogen cyanide molecule

(-HCN).

Potential Biological Activity and Signaling Pathways
While no specific studies on the biological activity of 2-Hydroxy-3-methoxybenzonitrile have

been identified, research on closely related compounds provides insights into its potential

pharmacological effects. Vanillin and its derivatives are known to possess a range of biological

activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

A study on the closely related compound, 2-hydroxy-3-methoxybenzoic acid, has demonstrated

its ability to attenuate mast cell-mediated allergic reactions. This effect was shown to be

mediated through the modulation of the FcεRI signaling pathway.[3]

FcεRI Signaling Pathway Inhibition
The binding of an allergen-IgE complex to the FcεRI receptor on mast cells initiates a signaling

cascade that leads to degranulation and the release of inflammatory mediators like histamine.

The study on 2-hydroxy-3-methoxybenzoic acid showed that it inhibits this pathway by

suppressing the phosphorylation of key downstream signaling molecules, including Lyn, Syk,

and Akt, and preventing the nuclear translocation of NF-κB.[3]
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Putative inhibition of the FcεRI signaling pathway.
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Given the structural similarity, it is plausible that 2-Hydroxy-3-methoxybenzonitrile could

exhibit similar inhibitory effects on this or other inflammatory signaling pathways. However, this

remains to be experimentally verified.

Derivatives of the structurally related 2-hydroxy-3-methoxybenzylamine have been investigated

as inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory responses.[4] This further

suggests the potential of the 2-hydroxy-3-methoxy-substituted benzene ring as a scaffold for

developing anti-inflammatory agents.

Applications and Future Directions
2-Hydroxy-3-methoxybenzonitrile serves as a valuable building block in organic synthesis for

the creation of more complex molecules with potential pharmaceutical applications. Its

functional groups offer multiple sites for chemical modification, allowing for the generation of

diverse compound libraries for drug discovery screening.

Future research should focus on:

Definitive Synthesis and Characterization: Establishing and publishing a detailed,

reproducible synthesis protocol and complete spectroscopic data for 2-Hydroxy-3-
methoxybenzonitrile.

Biological Screening: Investigating the biological activity of 2-Hydroxy-3-
methoxybenzonitrile in a range of assays, including antimicrobial, antioxidant, anti-

inflammatory, and anticancer screens.

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific

molecular targets and signaling pathways affected by the compound.

Safety and Handling
Based on safety data sheets for related compounds, 2-Hydroxy-3-methoxybenzonitrile
should be handled with care in a well-ventilated area, using appropriate personal protective

equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin

and eyes.
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Disclaimer: The information provided in this guide is for research and informational purposes

only. The predicted spectroscopic data and potential biological activities are based on

analogies to related compounds and require experimental validation. Always consult official

safety data sheets before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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